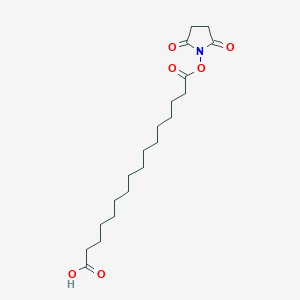
16-((2,5-Dioxopyrrolidin-1-yl)oxy)-16-oxohexadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-((2,5-Dioxopyrrolidin-1-yl)oxy)-16-oxohexadecanoic acid is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrrolidine-2,5-dione moiety, which is known for its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-((2,5-Dioxopyrrolidin-1-yl)oxy)-16-oxohexadecanoic acid typically involves the coupling of a pyrrolidine-2,5-dione derivative with a long-chain fatty acid. One common method involves the reaction of 2,5-dioxopyrrolidin-1-yl with hexadecanoic acid under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
16-((2,5-Dioxopyrrolidin-1-yl)oxy)-16-oxohexadecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
16-((2,5-Dioxopyrrolidin-1-yl)oxy)-16-oxohexadecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 16-((2,5-Dioxopyrrolidin-1-yl)oxy)-16-oxohexadecanoic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine-2,5-dione moiety is known to interact with enzymes and receptors, potentially modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in inflammation or as a modulator of neurotransmitter receptors in the brain .
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Dioxopyrrolidin-1-yl)-N-(3-fluorobenzyl)-2-phenylacetamide: Known for its anticonvulsant properties.
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: Studied for its antiseizure effects.
2-cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide: Utilized in the synthesis of various heterocyclic compounds.
Uniqueness
What sets 16-((2,5-Dioxopyrrolidin-1-yl)oxy)-16-oxohexadecanoic acid apart from similar compounds is its long-chain fatty acid component, which may confer unique properties such as enhanced lipophilicity and membrane permeability. This structural feature could potentially improve its bioavailability and efficacy in biological systems.
Properties
IUPAC Name |
16-(2,5-dioxopyrrolidin-1-yl)oxy-16-oxohexadecanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO6/c22-17-15-16-18(23)21(17)27-20(26)14-12-10-8-6-4-2-1-3-5-7-9-11-13-19(24)25/h1-16H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWUNOOWWYIZGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-Chloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15332172.png)
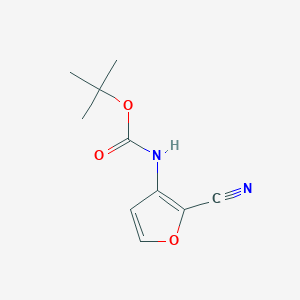
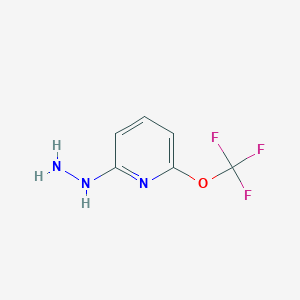
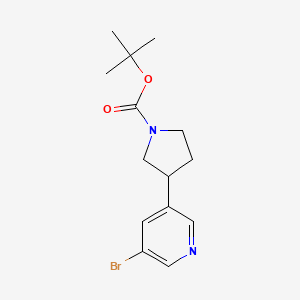
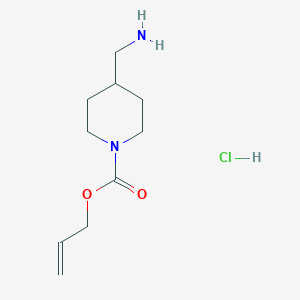
![1-[2-(Methoxymethoxy)ethyl]naphthalene](/img/structure/B15332194.png)
![2-Chloro-5-(difluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15332201.png)
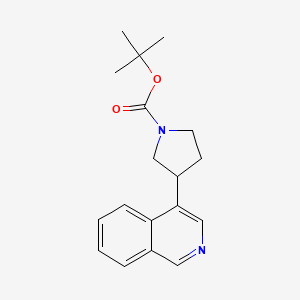
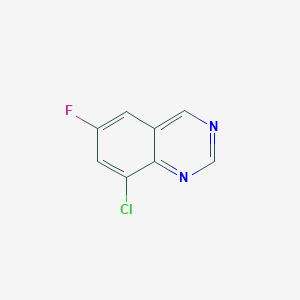
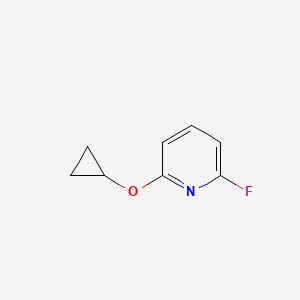
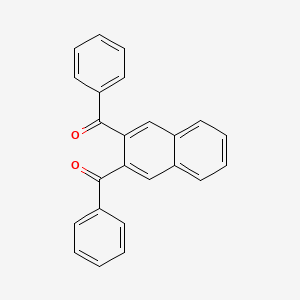
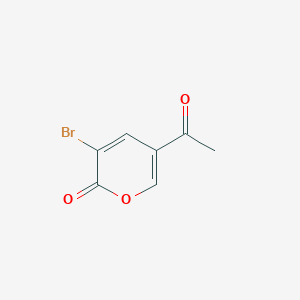

![3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hydroxypropyl Dodecanoate](/img/structure/B15332245.png)
